3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Description
Properties
CAS No. |
847176-13-0 |
|---|---|
Molecular Formula |
C24H15NO9 |
Molecular Weight |
461.382 |
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C24H15NO9/c1-31-23(27)14-5-7-17(8-6-14)33-21-13-32-20-12-18(9-10-19(20)22(21)26)34-24(28)15-3-2-4-16(11-15)25(29)30/h2-13H,1H3 |
InChI Key |
SHCCANPXVZUSKE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves a multi-step process One common synthetic route starts with the preparation of the chromen-4-one core This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4H-chromen-4-one
The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chromen-4-one derivative reacts with phenol in the presence of a base such as potassium carbonate. Finally, the nitrobenzoate moiety is introduced through an esterification reaction between the phenoxy-chromen-4-one derivative and 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or nitrobenzoate moieties, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy or nitrobenzoate derivatives.
Scientific Research Applications
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. For example, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress. Its anticancer effects could be due to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of analogous chromene derivatives:
Electronic and Steric Effects
- Nitro vs.
- Methoxycarbonyl vs.
Crystallographic and Structural Insights
Crystallographic data for related compounds (e.g., ) highlight the planar chromene core with substituents adopting positions that minimize steric clashes. Tools like SHELXL and SHELXT () are critical for resolving such structures, particularly for nitro- or halogen-containing derivatives where electron density maps require precise refinement.
Biological Activity
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a complex organic compound with a chromenone backbone, characterized by multiple functional groups including methoxycarbonyl and nitrobenzoate moieties. This compound is part of the flavonoid family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound indicates a combination of functional groups that influence its reactivity and biological interactions. The presence of the chromenone core is significant as it is commonly associated with various pharmacological effects.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H19NO8 |
| Molecular Weight | 425.40 g/mol |
| Functional Groups | Methoxycarbonyl, Nitro, Phenoxy |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity: Similar flavonoid compounds exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound, focusing on its potential applications in medicinal chemistry:
- Anticancer Activity: Research indicates that flavonoid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally similar to this compound demonstrate significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Anti-inflammatory Effects: The compound's ability to inhibit COX enzymes suggests potential use in managing conditions like arthritis and other inflammatory disorders. In vitro studies have reported IC50 values indicating effective inhibition of COX enzymes.
Case Studies
Several case studies highlight the biological activity of related compounds, providing insights into the potential applications of this compound:
Study 1: Antioxidant Activity
A study evaluating the antioxidant properties of flavonoid derivatives found that compounds with similar structural features exhibited strong radical scavenging activities. The DPPH assay revealed that these compounds could significantly reduce oxidative stress markers in vitro.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of related chromenone derivatives against cholinesterases and COX enzymes. The findings indicated that certain derivatives had dual inhibitory effects, suggesting a multifaceted mechanism that could be applicable to neurodegenerative diseases like Alzheimer's.
Q & A
Q. What are the optimal synthetic routes for 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential esterification and coupling reactions. For example:
Chromenone Core Formation : Condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄) .
Esterification : The 7-hydroxyl group of the chromenone reacts with 3-nitrobenzoyl chloride using triethylamine as a base in anhydrous dichloromethane (DCM) at 0–5°C to prevent hydrolysis .
Phenoxy Substitution : Nucleophilic aromatic substitution at the 3-position of the chromenone using 4-(methoxycarbonyl)phenol under Mitsunobu conditions (DIAD, PPh₃) in THF .
Key Variables :
- Temperature control (<5°C) during esterification improves yield (70–85% vs. 50% at room temperature).
- Solvent polarity (DCM vs. THF) affects reaction rates and side-product formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts with analogous chromenones (e.g., δ ~6.8–8.2 ppm for aromatic protons; δ ~165–175 ppm for carbonyl carbons) .
- FT-IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at calculated m/z for C₂₄H₁₅NO₁₀: 501.3) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for nitro-substituted chromenones?
- Methodological Answer : Discrepancies in X-ray diffraction (e.g., bond lengths, torsion angles) may arise from:
Q. How does the electronic nature of the 3-nitrobenzoate group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, enabling:
- SNAr Reactions : Reactivity with amines (e.g., piperidine) in DMF at 80°C to form 3-aminobenzoate derivatives. Kinetic studies show rate acceleration by 10²–10³ vs. non-nitro analogs .
- Photoreduction : Under UV light (λ = 365 nm), the nitro group reduces to an amine, altering biological activity (e.g., cytotoxicity assays show IC₅₀ shifts from 12 µM to >100 µM post-reduction) .
Q. What experimental designs mitigate instability in aqueous solutions for biological assays?
- Methodological Answer : Hydrolysis of the ester groups (methoxycarbonyl and nitrobenzoate) occurs at pH >6. Stabilization strategies include:
- Buffered Solutions : Use phosphate buffer (pH 6.5) with 10% DMSO to maintain solubility and stability for 24 hours (validated via HPLC) .
- Lyophilization : Store as lyophilized powder at -20°C; reconstitute in acetonitrile immediately before use .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s anti-inflammatory activity?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : COX-2 inhibition assays using recombinant enzymes vs. cell-based models (e.g., IC₅₀ = 8 µM vs. 25 µM) .
- Metabolic Instability : Rapid hepatic glucuronidation in murine models reduces bioavailability, leading to false negatives in vivo .
Resolution : Use stable isotope-labeled analogs (e.g., ¹³C-methoxycarbonyl) with LC-MS/MS to track metabolite formation .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference Compound Data |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.5 (d, J=2.1 Hz, H-2 nitrobenzoyl) | δ 8.4–8.6 |
| ¹³C NMR (CDCl₃) | δ 173.2 (C=O, chromenone) | δ 172.8–173.5 |
| FT-IR | 1520 cm⁻¹ (NO₂ asym. stretch) | 1515–1525 cm⁻¹ |
Table 2 : Stability of Aqueous Solutions (pH 6.5 vs. 7.4)
| pH | % Degradation (24 h, 25°C) | Major Degradants (HPLC-MS) |
|---|---|---|
| 6.5 | <5% | None detected |
| 7.4 | 42% | 3-Nitrobenzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
